molecular formula C10H4BrF3O2S B1401569 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 826995-52-2

5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B1401569
CAS RN: 826995-52-2
M. Wt: 325.1 g/mol
InChI Key: SGKJYBHVYICJTJ-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (5-Br-TMBT-2-COOH) is a compound of great interest in the scientific community due to its various applications in organic synthesis, analytical chemistry, and drug discovery. It is a versatile compound, which can be used in a variety of reactions and can be used to synthesize a wide range of compounds. In addition, the compound has been found to have useful biological properties such as anti-inflammatory and anti-cancer activity.

Scientific Research Applications

5-Br-TMBT-2-COOH has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an analytical tool, and in drug discovery. It has been used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles, and in the synthesis of polymers. It has also been used in the synthesis of peptides, peptidomimetics, and peptidoglycans. In addition, it has been used as a reagent in the determination of amino acids, sugars, and nucleosides. Finally, it has been used in drug discovery as a tool to identify potential drug targets and to identify new drug candidates.

Mechanism of Action

Target of Action

The primary targets of the compound “5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid” are currently unknown. The compound is a specialty product for proteomics research applications

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst to form new carbon-carbon bonds . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . These reactions are key in the synthesis of various organic compounds, affecting pathways related to carbon-carbon bond formation . The downstream effects of these pathways can vary widely depending on the specific context and other reactants involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As a specialty product for proteomics research applications , it may be used to study protein structures and functions. The specific effects would depend on the compound’s targets and mode of action.

Advantages and Limitations for Lab Experiments

The use of 5-Br-TMBT-2-COOH in laboratory experiments has a variety of advantages and limitations. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. In addition, the compound is stable and can be stored at room temperature for extended periods of time. However, one of the main limitations is that the compound is highly reactive, which can make it difficult to handle and can lead to unwanted side reactions.

Future Directions

There are a variety of potential future directions for 5-Br-TMBT-2-COOH. One potential direction is to further explore its use in drug discovery, as the compound has been found to have anti-inflammatory and anti-cancer activity. In addition, further research could be conducted to explore the mechanism of action of the compound and to identify potential new targets for drug development. Another potential direction is to explore the use of the compound in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential therapeutic applications of the compound in humans.

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKJYBHVYICJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40837231
Record name 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

826995-52-2
Record name 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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